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Indole-3-acetic acid-carboxy-14C - 4384-79-6

Indole-3-acetic acid-carboxy-14C

Catalog Number: EVT-449991
CAS Number: 4384-79-6
Molecular Formula: C10H9NO2
Molecular Weight: 177.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Indole-3-acetic acid is primarily synthesized in plants, but it can also be produced through microbial fermentation. Various microorganisms, such as Rhodopseudomonas palustris and Pseudomonas fluorescens, have been identified as effective producers of this compound under specific growth conditions . The radiolabeled version, indole-3-acetic acid-carboxy-14C, is typically synthesized in laboratories for research purposes.

Classification

Indole-3-acetic acid belongs to the class of compounds known as auxins. It is classified as an indole derivative due to its structure, which contains an indole ring system. This compound is crucial for plant growth regulation and interacts with other phytohormones to modulate various developmental processes .

Synthesis Analysis

Methods

The synthesis of indole-3-acetic acid-carboxy-14C can be achieved through several methods, including chemical synthesis and microbial fermentation. One notable chemical method involves the alkylation of potassium cyanide followed by hydrolysis to yield indole-3-acetic acid .

A more detailed synthetic approach described in the literature involves using gramine as a precursor. The process includes the following steps:

  1. Alkylation: Gramine undergoes alkylation with carbon-14 labeled reagents.
  2. Hydrolysis: The resulting compound is hydrolyzed to produce indole-3-acetic acid-carboxy-14C.
  3. Purification: The product is purified through crystallization or chromatography to achieve high specificity and activity .

Technical Details

The synthesis typically requires controlled conditions such as temperature and pH to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Indole-3-acetic acid has a molecular formula of C₁₁H₉NO₂, with a molecular weight of approximately 175.2 g/mol. Its structure features an indole ring attached to an acetic acid moiety, which contributes to its biological activity.

Data

The carbon-14 labeling is typically introduced at the carboxyl group position, allowing researchers to trace its movement and metabolism in biological systems. The specific activity of the radiolabeled compound can vary based on the synthesis method used.

Chemical Reactions Analysis

Reactions

Indole-3-acetic acid participates in various biochemical reactions within plants:

  1. Transport: It can be transported from synthesis sites (like young leaves) to target tissues (like roots) where it exerts its effects.
  2. Conjugation: Indole-3-acetic acid can undergo conjugation with sugars or amino acids, affecting its solubility and biological activity .
  3. Degradation: It can be metabolized by oxidation or conjugation reactions, leading to inactive forms that are excreted from the plant.

Technical Details

The kinetics of these reactions can be studied using radiolabeled compounds, allowing for insights into auxin dynamics within plant systems.

Mechanism of Action

Process

Indole-3-acetic acid functions primarily by promoting cell elongation through:

  1. Cell Wall Loosening: It activates proton pumps in the plasma membrane, leading to cell wall loosening.
  2. Gene Expression: It influences gene expression related to growth and development by activating specific transcription factors.

Data

Studies show that auxin concentration gradients lead to differential growth responses in plants, such as phototropism and gravitropism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and slightly soluble in water.

Chemical Properties

  • pH Stability: Stable at neutral pH but may degrade under extreme acidic or basic conditions.
  • Melting Point: Approximately 160 °C.

Relevant Data or Analyses

The stability and solubility characteristics are crucial for its application in both laboratory settings and agricultural practices.

Applications

Scientific Uses

  1. Plant Growth Studies: Indole-3-acetic acid-carboxy-14C is extensively used in research to trace auxin movement and metabolism within plants.
  2. Agricultural Practices: It serves as a rooting hormone in horticulture, promoting root development in cuttings.
  3. Biochemical Research: Used to study plant signaling pathways and interactions between different phytohormones .
Biosynthesis and Metabolic Pathways of Radiolabeled Indole-3-Acetic Acid Derivatives

Enzymatic and Non-Enzymatic Pathways for Carboxy-14C Isotope Integration

The strategic introduction of a carboxy-14C radiolabel into indole-3-acetic acid (IAA) enables precise tracking of auxin metabolism. This radiolabel is typically incorporated via biosynthetic enzymatic pathways or through non-enzymatic decarboxylation processes. Enzymatic integration occurs when plants or microorganisms metabolize tryptophan-carboxy-14C, where the labeled carboxyl group is retained during conversion to IAA via key intermediates. For example, the indole-3-pyruvic acid (IPA) pathway retains the carboxyl label during transamination of tryptophan to IPA, while subsequent decarboxylation steps release 14CO₂ [1] [6].

Non-enzymatic decarboxylation is significant in wounded or stressed plant tissues. Studies using tomato pericarp discs demonstrated that mechanical injury induces peroxidase-mediated decarboxylation of carboxy-14C-IAA, releasing 14CO₂ as a primary catabolite. This process exhibits a 2-hour lag phase followed by exponential acceleration, correlating with increased peroxidase activity at wound sites [4]. The enzymatic and non-enzymatic fates of the labeled carboxyl group are summarized below:

Table 1: Metabolic Fates of Carboxy-14C in IAA

Pathway TypeKey Enzymes/ProcessesPrimary 14C OutputBiological Context
Enzymatic (IPA)Aminotransferases, DecarboxylasesRetained in IAA metabolitesHealthy plant tissues
Enzymatic (IAM)Tryptophan monooxygenaseRetained in IAM/IAAMicrobial synthesis
Non-enzymaticPeroxidase-mediated oxidation14CO₂Wounded/stressed plant tissues

Tryptophan-Dependent vs. Tryptophan-Independent Biosynthesis Mechanisms in Plants

Plants utilize distinct routes for IAA synthesis, categorized by their dependence on tryptophan:

Tryptophan-dependent pathways dominate in most plants. The IPA pathway is the best-characterized, involving:

  • Transamination of tryptophan to indole-3-pyruvic acid (carboxy-14C label retained)
  • Decarboxylation to indole-3-acetaldehyde (14CO₂ released)
  • Oxidation to IAA [1] [6].Radiolabeling studies in Arabidopsis show that at physiological IAA concentrations (<0.5 µM), oxidation to oxindole-3-acetic acid (OxIAA) predominates, while higher concentrations (5 µM) shift metabolism toward conjugation with aspartate (IAAsp) or glutamate (IAGlu) [6].

Tryptophan-independent pathways bypass tryptophan but are less understood. These routes may derive from indole-3-glycerol phosphate or indole, but the carboxy-14C label cannot be incorporated directly as these precursors lack carboxyl groups. Consequently, radiotracer studies using tryptophan-carboxy-14C show negligible label integration into IAA in mutants defective in tryptophan biosynthesis, confirming this pathway’s existence but limiting its utility in isotope studies [1] [6].

Table 2: Tryptophan-Dependent vs. Independent IAA Biosynthesis

Pathway TypeKey FeaturesCarboxy-14C UtilityMajor Metabolites
Tryptophan-dependentDominant in plants/microbes; multiple routesHigh (direct precursor)IPA, IAAld, IAA, OxIAA
Tryptophan-independentMinor role; precursors lack carboxyl groupLow (no carboxyl incorporation)Indole, IGP derivatives

Microbial Contributions to Radiolabeled Auxin Metabolism: IAM, IPA, and TAM Pathways

Microorganisms employ diverse tryptophan-dependent pathways for carboxy-14C-IAA biosynthesis, significantly influencing rhizosphere auxin pools:

  • Indole-3-Acetamide (IAM) Pathway: Utilized by bacteria like Agrobacterium tumefaciens and fungi like Colletotrichum gloeosporioides. Tryptophan-carboxy-14C is converted to IAM by tryptophan monooxygenase (IaaM), retaining the carboxyl label. IAM hydrolase (IaaH) then hydrolyzes IAM to IAA. Radiolabeling in C. gloeosporioides showed IAM as an early intermediate, with carboxy-14C detectable in IAA within 24–48 hours [5] [10].
  • Indole-3-Pyruvic Acid (IPA) Pathway: Predominant in Azospirillum brasilense and Arthrobacter pascens. Tryptophan transamination yields IPA-carboxy-14C, followed by decarboxylation to indole-3-acetaldehyde (14CO₂ release) and oxidation to IAA. In A. pascens ZZ21, exogenous tryptophan-carboxy-14C upregulated aldehyde dehydrogenase genes (prr, aldH), enhancing IAA synthesis 4.5-fold [7] [10].
  • Tryptamine (TAM) Pathway: Used by Bacillus cereus and Metarhizium robertsii. Tryptophan decarboxylation to tryptamine releases 14CO₂, but subsequent oxidation yields IAAld and IAA with partial label retention. Radiolabeled feeding experiments in Rhodosporidiobolus fluvialis confirmed tryptamine-carboxy-14C as an intermediate [1].

Table 3: Microbial IAA Biosynthesis Pathways Using Tryptophan-carboxy-14C

PathwayKey EnzymesCarboxy-14C FateExample OrganismsIntermediates Detected
IAMIaaM, IaaHRetained in IAM/IAAAgrobacterium, ColletotrichumIAM (early), IAA
IPAAminotransferase, Aldehyde dehydrogenaseReleased as 14CO₂ at decarboxylationAzospirillum, ArthrobacterIPA, IAAld, TOL
TAMTryptophan decarboxylaseReleased at initial decarboxylationBacillus, MetarhiziumTryptamine, IAAld

Isotopic Tracer Studies on Auxin Conjugation and Degradation Dynamics

Carboxy-14C-IAA enables quantitative tracking of conjugation and catabolic fates:

Conjugation Pathways:

  • In Arabidopsis, IAA-carboxy-14C is conjugated to aspartate (IAAsp) or glutamate (IAGlu) via acyl-amide bonds, retaining the carboxyl label. These conjugates are irreversible and accumulate under high auxin conditions (5 µM). Refed conjugates show no hydrolysis back to free IAA, confirming their role in irreversible inactivation [6].
  • Hexose conjugates (e.g., OxIAA-glucose) form via ester linkages to oxidized IAA derivatives, identified in Arabidopsis using LC-MS and radiolabel co-chromatography [6].

Degradation Dynamics:

  • Oxidation: IAA-carboxy-14C is oxidized to oxindole-3-acetic acid (OxIAA-carboxy-14C) by plant peroxidases, retaining the label. This dominates at low physiological IAA concentrations [3] [6].
  • Decarboxylative Catabolism: Peroxidase-mediated decarboxylation releases 14CO₂ and yields indole-3-carboxylic acid (ICA) or methyleneoxindole derivatives. Ethylene enhances this pathway in citrus leaves, where 14CO₂ evolution from IAA-carboxy-14C increases 3-fold upon ethylene exposure [4] [9].
  • Microbial Degradation: Colletotrichum converts IAA-carboxy-14C to tryptophol (TOL), releasing 14CO₂. This represents a fungal-specific inactivation route [5].

These tracer studies reveal compartmentalized dynamics: Conjugation sequesters IAA in vacuoles, while oxidation/degradation occurs primarily in apoplastic spaces or wounded tissues.

Properties

CAS Number

4384-79-6

Product Name

Indole-3-acetic acid-carboxy-14C

IUPAC Name

2-(1H-indol-3-yl)acetic acid

Molecular Formula

C10H9NO2

Molecular Weight

177.18 g/mol

InChI

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i10+2

InChI Key

SEOVTRFCIGRIMH-HRVHXUPCSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[14C](=O)O

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